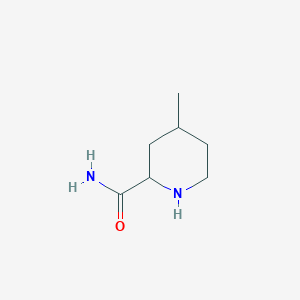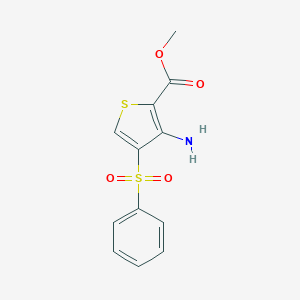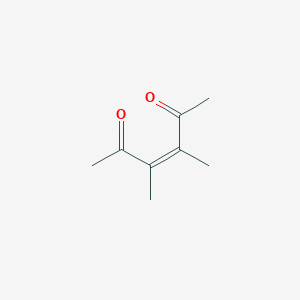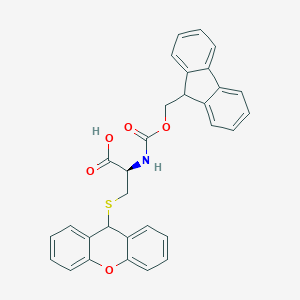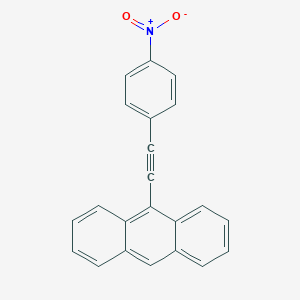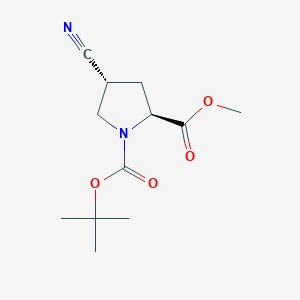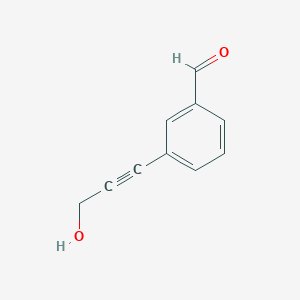![molecular formula C8H11ClO B062398 Bicyclo[4.1.0]heptane-1-carbonyl chloride CAS No. 165126-40-9](/img/structure/B62398.png)
Bicyclo[4.1.0]heptane-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[4.1.0]heptane-1-carbonyl chloride, also known as norbornanecarbonyl chloride, is a chemical compound that belongs to the family of carbonyl chlorides. It is a white, crystalline solid that is used in various scientific research applications.1.0]heptane-1-carbonyl chloride.
Applications De Recherche Scientifique
Bicyclo[4.1.0]heptane-1-carbonyl chloride is used in various scientific research applications. It is commonly used as a reagent in organic synthesis to introduce the norbornane moiety into molecules. It is also used in the preparation of norbornane-based polymers and resins. Additionally, Bicyclo[4.1.0]heptane-1-carbonyl chloride is used in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Bicyclo[4.1.0]heptane-1-carbonyl chloride is not well understood. However, it is believed to react with various nucleophiles, such as amines and alcohols, to form carbamates and esters, respectively. These reactions are typically catalyzed by a base, such as pyridine or triethylamine.
Effets Biochimiques Et Physiologiques
Bicyclo[4.1.0]heptane-1-carbonyl chloride has not been extensively studied for its biochemical and physiological effects. However, it is known to be a toxic and irritant substance. It can cause skin and eye irritation, and inhalation of the compound can cause respiratory distress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Bicyclo[4.1.0]heptane-1-carbonyl chloride in lab experiments is its high yield and purity. Additionally, the compound is readily available and relatively inexpensive. However, one limitation of using this compound is its toxicity and irritant properties. Care must be taken when handling the compound to prevent skin and eye irritation and respiratory distress.
Orientations Futures
There are several future directions for the use of Bicyclo[4.1.0]heptane-1-carbonyl chloride in scientific research. One potential direction is the synthesis of novel norbornane-based polymers and resins with unique properties. Additionally, the compound could be used in the synthesis of new pharmaceuticals and agrochemicals. Further studies are needed to fully understand the mechanism of action and potential biochemical and physiological effects of Bicyclo[4.1.0]heptane-1-carbonyl chloride.
Méthodes De Synthèse
Bicyclo[4.1.0]heptane-1-carbonyl chloride can be synthesized by reacting norbornene with phosgene. The reaction takes place at room temperature and produces a white, crystalline solid. The yield of the reaction is high, and the product can be purified by recrystallization.
Propriétés
Numéro CAS |
165126-40-9 |
|---|---|
Nom du produit |
Bicyclo[4.1.0]heptane-1-carbonyl chloride |
Formule moléculaire |
C8H11ClO |
Poids moléculaire |
158.62 g/mol |
Nom IUPAC |
bicyclo[4.1.0]heptane-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c9-7(10)8-4-2-1-3-6(8)5-8/h6H,1-5H2 |
Clé InChI |
YYIPVODXFTUUFK-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC2C1)C(=O)Cl |
SMILES canonique |
C1CCC2(CC2C1)C(=O)Cl |
Synonymes |
Bicyclo[4.1.0]heptane-1-carbonyl chloride (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



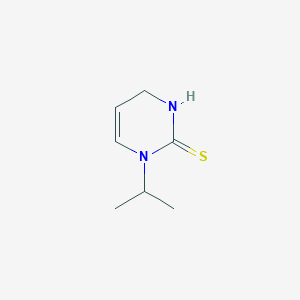
![Methyl 4-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]benzoate](/img/structure/B62321.png)
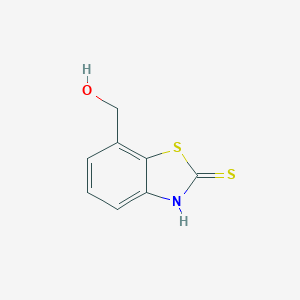
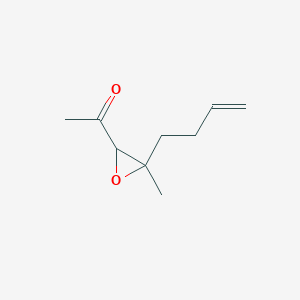
![5-(3-hydroxypropyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B62333.png)
